Valproate pivoxil

Description

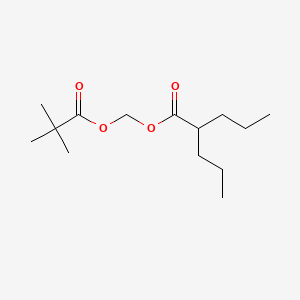

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEFRLDEQKSNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228089 | |

| Record name | Valproate pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77372-61-3 | |

| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproate pivoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproate pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valproate pivoxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Valproate Pivoxil Action

Neurotransmitter System Modulation

The principal mechanism of action for valproate pivoxil, through its active form valproic acid, is the modulation of both inhibitory and excitatory neurotransmitter systems. ontosight.aidrugbank.com It enhances the activity of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), while simultaneously reducing the effects of excitatory neurotransmitters. nih.gov

Gamma-Aminobutyric Acid (GABA) System Enhancement

A primary mechanism by which valproic acid elevates GABA levels is through the inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA. nih.govpatsnap.com GABA-T metabolizes GABA to succinic semialdehyde, and by inhibiting this enzyme, valproic acid effectively reduces GABA degradation, leading to an accumulation of this inhibitory neurotransmitter in the brain. nih.govwikipathways.orgmedworksmedia.com This action increases the concentration and subsequent activity of GABA at the synapse. nih.govdroracle.ai

Research on cultured brain cells has quantified this inhibitory effect, showing a differential sensitivity between cell types. These findings suggest that the IC50 values—the concentration of a drug required to inhibit a biological process by 50%—may be clinically relevant, assuming regional differences in valproate concentration within the brain. nih.gov

| Cell Type | IC50 Value for Valproate (µM) | Reference |

|---|---|---|

| Neurones | 634 | nih.gov |

| Astrocytes | 1202 | nih.gov |

In addition to preventing GABA degradation, valproic acid is thought to increase GABA synthesis. nih.govdroracle.ai This is achieved by stimulating the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from its precursor, the excitatory neurotransmitter glutamate (B1630785). nih.govpatsnap.comcmegeriatricmed.co.uk By enhancing the function of GAD, valproic acid promotes the conversion of glutamate to GABA, further contributing to elevated levels of the inhibitory neurotransmitter. nih.govdroracle.ai

However, the role of GAD stimulation in the mechanism of valproic acid may be complex and potentially dependent on developmental stage. One study reported that valproic acid increased GAD activity in the brains of neonatal rats but not in adult rats. nih.gov Conversely, other research in a rat model of autism noted that prenatal exposure to valproic acid led to a reduction in the hippocampal expression of the GAD67 protein, an isoform of GAD. jst.go.jpjst.go.jp

While valproic acid does not appear to bind directly to GABAA receptors, it modulates their function indirectly. frontiersin.org The increased concentration of GABA in the synapse resulting from valproic acid's actions leads to greater activation of all GABA receptor types, including GABAA receptors. supp.ai This enhanced receptor activation is a key part of its mechanism.

In vivo studies have demonstrated that acute exposure to valproic acid can induce a positive allosteric change in GABAA receptors, which enhances the binding of other molecules to the receptor complex, particularly in the hippocampus and amygdala. au.dk Furthermore, research has shown that sodium valproate's effects can be mediated through GABAA receptors. nih.govnih.gov For instance, prenatal exposure in animal models resulted in altered GABAA receptor binding in the amygdala, specifically affecting subtypes that contain the α1 and α5 subunits. cambridge.org

Potentiation of GABAergic Functions

Excitatory Neurotransmission Reduction

Complementing its enhancement of GABAergic inhibition, valproic acid also acts to reduce excitatory neurotransmission. drugbank.com This dual action creates a powerful shift in the balance between neuronal inhibition and excitation. The compound attenuates neuronal excitation induced by N-methyl-D-aspartate (NMDA)-type glutamate receptors. nih.govnih.gov

A significant finding is valproic acid's ability to selectively reduce levels of the excitatory amino acid aspartate. nih.gov One study using electron microscopic immunogold cytochemistry found a substantial decrease in aspartate levels in excitatory nerve terminals following an acute dose of valproate, while levels of glutamate in the same terminals were not affected. nih.gov This points to a specific mechanism for reducing neuronal excitation through diminished aspartergic neurotransmission. nih.gov

| Nerve Terminal Type | Reduction in Aspartate Level | Reference |

|---|---|---|

| Excitatory | 63-68% | nih.gov |

| Inhibitory | 65% | nih.gov |

Further studies in rat hippocampal slices have shown that valproic acid decreases the amplitude of excitatory postsynaptic currents (EPSCs). nih.gov This effect was attributed to the modulation of postsynaptic non-NMDA receptors, as the inhibitory postsynaptic currents remained unchanged. nih.gov

Monoamine Neurotransmitter System Modification

Valproate and its derivatives, including this compound, exert significant influence over monoamine neurotransmitter systems, which are crucial for regulating mood, social behavior, and neuronal activity. mdpi.comdrugbank.comresearchgate.net The compound's interaction with these systems is complex, involving alterations in the levels of key neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). mdpi.comucl.ac.uk

Research indicates that valproic acid (VPA) can lead to changes in the concentrations of these monoamines in various brain regions. nih.gov For instance, studies in animal models have shown that administration of sodium valproate can increase dopamine levels in the motor cortex, hippocampus, and hypothalamus, and elevate serotonin levels in the striatum-accumbens and brainstem. nih.gov Conversely, a decrease in serotonin has been observed in the hypothalamus and cerebellum. nih.gov Norepinephrine levels have been found to increase in the hippocampus and brainstem, while decreasing in the hypothalamus. nih.gov

One of the underlying mechanisms for these alterations is the activation of monoamine oxidase A (MAO-A), a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. researchgate.netnih.gov VPA has been shown to activate MAO-A's catalytic activity and increase its mRNA and promoter activity. researchgate.netnih.gov This activation is mediated through the Akt/Forkhead box O1 (FoxO1) signaling pathway. researchgate.netnih.gov VPA increases the phosphorylation of both Akt and FoxO1, and FoxO1 acts as a repressor for MAO-A transcription. researchgate.netnih.gov

The modulation of these monoaminergic systems is considered a key factor in the therapeutic effects of valproate in various neurological and psychiatric conditions. mdpi.comdrugbank.com

Ion Channel Modulation

This compound's mechanism of action also involves the direct modulation of several types of ion channels, which play a fundamental role in neuronal excitability. symbiosisonlinepublishing.commdpi.com By altering the function of these channels, valproate can reduce high-frequency neuronal firing and stabilize nerve membranes. mdpi.commdpi.com

Voltage-Gated Sodium Channel Inhibition

A primary mechanism of valproate action is the blockade of voltage-gated sodium channels (VGSCs). symbiosisonlinepublishing.comwikipedia.orgpatsnap.com This inhibition reduces neuronal excitability and helps to stabilize the neuronal membrane, contributing to its anticonvulsant properties. patsnap.compatsnap.com Valproate has been shown to block the high-frequency firing of neurons by directly inhibiting these channels. mdpi.com

Studies using the prokaryotic NavMs sodium channel as a model have provided insights into the structural and functional interactions of VPA with these channels. researchgate.net These studies indicate that VPA binds to the voltage sensor domain of the sodium channel, rather than the pore domain where many other anticonvulsant drugs bind. researchgate.netpnas.org This distinct binding site suggests a different mode of action compared to other channel-blocking compounds. researchgate.net Electrophysiological studies have confirmed that VPA influences the block and inactivation rates of the NavMs channel. researchgate.net

T-type Calcium Channel Inhibition

Valproate also modulates neuronal hyperexcitability by blocking T-type calcium channels. symbiosisonlinepublishing.compatsnap.comdroracle.ai These low-voltage activated channels are involved in regulating calcium-dependent processes and neuronal firing. nih.gov Inhibition of T-type calcium channels by valproate helps to prevent the burst firing of neurons, which is another key aspect of its anticonvulsant effect. patsnap.com

There are three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3, encoded by the genes CACNA1G, CACNA1H, and CACNA1I, respectively. nih.gov Research has shown that VPA can up-regulate the transcription of these channels by inhibiting histone deacetylase in neural progenitor cells. nih.govnih.gov This epigenetic regulation of T-type calcium channels may contribute to some of the neurodevelopmental effects observed with prenatal exposure to VPA. nih.govnih.gov The pharmacological blockade of these channels has been shown to prevent the increased proliferation of neural progenitor cells induced by VPA. nih.govnih.govukolegija.lt

Potassium Conductance Modulation

The effect of valproate on potassium channels is another component of its mechanism of action, although the findings have been somewhat controversial. tellmegen.comlupinepublishers.compharmgkb.org Some studies have reported that valproate modifies potassium conductance. tellmegen.comlupinepublishers.com

Research on the nodal membrane of peripheral nerve fibers in Xenopus laevis demonstrated that valproate reduces both sodium and potassium conductance. nih.gov Specifically, a 2.4 mM concentration of valproate was found to reduce the sodium current by 54% and the potassium current by 26% at a membrane potential of 5 mV. nih.gov The reduction of potassium conductance was observed to be voltage-dependent, being more pronounced at more positive membrane potentials. nih.gov This blockage of potassium currents, which appears to be a unique property among antiepileptic drugs, may contribute to its broad spectrum of activity.

Epigenetic Mechanisms and Gene Expression Regulation

Beyond its direct effects on neurotransmitters and ion channels, this compound acts as a potent modulator of gene expression through epigenetic mechanisms. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-established inhibitor of histone deacetylases (HDACs). wikipedia.orgnih.govaacrjournals.orgembopress.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. wikipedia.orgmdpi.com By inhibiting HDACs, VPA causes hyperacetylation of histones, which results in a more open and transcriptionally active chromatin structure. embopress.orgwikipedia.org This action can lead to the upregulation or repression of a subset of genes. wikipedia.org

VPA has been shown to inhibit multiple class I and class II HDACs, but not HDAC6 or HDAC10. nih.gov This inhibition leads to the hyperacetylation of core histones H3 and H4 in cells. nih.govnih.gov The ability of VPA to induce differentiation in various cell lines is linked to its HDAC inhibitory activity. nih.govnih.gov For example, VPA-induced differentiation in hematopoietic cell lines is dependent on the p21 protein, and the potency of VPA analogs in inducing this differentiation correlates with their ability to inhibit HDACs and acetylate histones at the p21 promoter. nih.gov

The inhibition of HDACs is a key mechanism underlying many of VPA's therapeutic effects, including its potential as an anti-cancer agent, as it can induce growth arrest and differentiation of transformed cells. nih.govf1000research.comoup.commdpi.com

Interactive Data Table: Effects of Valproate on Ion Channels

| Ion Channel | Effect | Key Findings | References |

|---|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition | Binds to the voltage sensor domain, reducing high-frequency neuronal firing. | mdpi.comsymbiosisonlinepublishing.comresearchgate.net |

| T-type Calcium Channels | Inhibition/Upregulation | Blocks burst firing of neurons; upregulates transcription via HDAC inhibition. | symbiosisonlinepublishing.compatsnap.comnih.govnih.gov |

| Potassium Channels | Conductance Reduction | Reduces potassium current in a voltage-dependent manner. | tellmegen.comnih.gov |

Interactive Data Table: Valproic Acid and Monoamine Neurotransmitter Modulation

| Neurotransmitter | Brain Region | Observed Effect | References |

|---|---|---|---|

| Dopamine | Motor Cortex, Hippocampus, Hypothalamus | Increased levels | nih.gov |

| Serotonin | Striatum-accumbens, Brainstem | Increased levels | nih.gov |

| Serotonin | Hypothalamus, Cerebellum | Decreased levels | nih.gov |

| Norepinephrine | Hippocampus, Brainstem | Increased levels | nih.gov |

| Norepinephrine | Hypothalamus | Decreased levels | nih.gov |

Chromatin Remodeling and Decondensation

DNA Methylation Status Alterations

Beyond its effects on histone acetylation, VPA also influences DNA methylation, another critical epigenetic mechanism for gene regulation. frontiersin.orgscielo.br This suggests a dynamic interplay between these two major epigenetic modifications in response to VPA. frontiersin.org

VPA has been shown to induce DNA demethylation, leading to a decrease in the levels of 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation in mammals. frontiersin.orgplos.org This effect has been observed in various cell lines, including HeLa cells and human embryonal kidney 293 cells. plos.orgnih.gov The process of VPA-induced demethylation can occur through both passive, replication-dependent pathways and active, replication-independent pathways. frontiersin.orgnih.gov

In some cell types, such as MCF-7 human breast tumor cells, VPA-induced DNA demethylation is primarily passive. frontiersin.org However, in other cells, like human lens epithelial cells and HeLa cells, VPA predominantly acts through the active DNA demethylation pathway. frontiersin.org This active process involves the ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further derivatives. nih.gov In HeLa cells, VPA was found to induce the overexpression of the TET2 gene and protein, leading to a decrease in 5mC and an increase in 5hmC abundance. nih.gov

| Cell Type | Effect on 5mC | Effect on 5hmC | Key Mediators | Reference |

|---|---|---|---|---|

| HeLa Cells | Decreased | Increased | TET2 overexpression | nih.gov |

| Human Embryonal Kidney 293 (HEK 293) Cells | Decreased (on ectopically methylated plasmid) | Not specified | Active demethylation | nih.gov |

| MCF-7 Human Breast Tumor Cells | Decreased | Not specified | Passive demethylation | frontiersin.org |

| Mouse 3T3-L1 Cells (mtDNA) | No change | Decreased (prolonged treatment) | Decreased Tet1 expression and mitochondrial TET1 protein | nih.gov |

Mitochondrial Epigenetics

The epigenetic influence of VPA extends beyond the nuclear genome to include mitochondrial DNA (mtDNA). nih.gov While mitochondria lack histones, VPA can still affect epigenetic marks on mtDNA. nih.gov

Studies have shown that prolonged treatment with VPA can decrease the 5hmC content in mtDNA without affecting the 5mC content. nih.gov This effect is thought to be mediated through nuclear HDAC inhibition, which then influences the expression of enzymes that act on mtDNA. nih.gov Specifically, prolonged VPA treatment has been found to decrease the expression of Tet1 mRNA and reduce the amount of TET1 protein present in the mitochondria. nih.gov This suggests a complex interplay between nuclear and mitochondrial epigenetic regulation in response to VPA.

Intracellular Signaling Pathways

This compound, through its active form valproic acid, modulates several intracellular signaling pathways critical to neuronal function. These interactions are central to its therapeutic effects.

Protein Kinase C (PKC) Pathway Downregulation

Valproic acid has been shown to influence the Protein Kinase C (PKC) signaling pathway. Chronic exposure to VPA can lead to a decrease in both the activity and levels of specific PKC isozymes. nih.govif-pan.krakow.pl

Isozyme-Selective Effects: Research on rat C6 glioma cells demonstrated that chronic VPA exposure resulted in decreased levels of PKCα and PKCε, while not affecting PKCδ or PKCζ. nih.gov This suggests a selective downregulation of specific components of the PKC pathway.

Mechanism of Action: The reduction in PKC activity by VPA appears to be an indirect effect, as direct application of VPA to reaction mixtures does not alter PKC activity. nih.gov This suggests that VPA's influence is likely mediated through changes in gene expression or other upstream signaling events that regulate PKC levels and function. nih.gov

Functional Consequences: The PKC pathway is a crucial regulator of neuronal signal transduction and modulates the interplay between various neurotransmitter systems. nih.gov By downregulating specific PKC isozymes, VPA may contribute to its mood-stabilizing effects. nih.govif-pan.krakow.pl

| Cell Type | VPA Concentration | Duration of Exposure | Effect on PKC | Reference |

| Rat C6 glioma cells | 0.6 mM | 6-7 days | Decreased PKC activity and levels of PKCα and PKCε | nih.gov |

| Human astrocytoma cells | 300 and 600 µM | 24 or 48 hours | Weakly reduced PKC activity | nih.gov |

Myo-inositol-1-phosphate Synthetase Inhibition

A key mechanism of valproic acid is the depletion of intracellular inositol (B14025), a process it shares with lithium, another mood stabilizer. nih.gov This is achieved through the inhibition of myo-inositol-1-phosphate synthase (MIPS), the rate-limiting enzyme in the de novo synthesis of inositol. nih.govnih.gov

Enzyme Inhibition: VPA has been shown to inhibit the activity of human brain MIPS. nih.gov Studies have indicated that VPA reduces MIPS activity by approximately 50% at concentrations between 0.21 and 0.28 mmol/L. nih.gov This inhibition leads to a reduction in the synthesis of inositol. nih.gov

Inositol Depletion: The inhibition of MIPS results in decreased intracellular concentrations of inositol. nih.govnih.gov A study in mice demonstrated a 20% reduction of inositol in the frontal cortex following acute VPA administration. nih.gov

Mechanism of Inhibition: The exact mechanism of MIPS inhibition by VPA is still under investigation. Some studies suggest an indirect, non-competitive inhibition. symbiosisonlinepublishing.com More recent research points towards VPA reducing the expression of the gene that codes for MIPS. researchgate.net Another study proposes that VPA's inhibition of MIPS is dependent on the Mck1/GSK3 protein kinase. plos.org

Neuroprotective Mechanisms

This compound, via valproic acid, exhibits several neuroprotective effects that contribute to its therapeutic utility in neurological disorders. labforvets.com These mechanisms involve the modulation of neuronal survival, apoptosis, proliferation, differentiation, and synaptic plasticity.

Neuronal Survival and Apoptosis Modulation

Valproic acid has demonstrated the ability to protect neurons from cell death and modulate the apoptotic process. if-pan.krakow.plnih.gov

Antiapoptotic Effects: VPA can inhibit apoptosis through various mechanisms. It has been shown to reduce the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov Furthermore, VPA can block the caspase cascade, a key component of the apoptotic pathway. if-pan.krakow.pl

Promotion of Neuronal Survival: Studies have shown that VPA treatment can increase the survival of neurons following injury. nih.gov This is partly achieved by upregulating the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43). nih.gov

Inhibition of Ferroptosis: Recent research suggests that VPA may also exert a neuroprotective effect by inhibiting ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biorxiv.org

| Model | Effect of VPA | Key Findings | Reference |

| Kainic acid-induced epileptic rat model | Reduced neuronal apoptosis | Decreased TUNEL-positive cells, caspase-3 activity, and Bax expression; increased Bcl-2 expression. | nih.gov |

| Facial nerve transection in rats | Promoted neuronal survival and reduced apoptosis | Increased number of surviving facial motor neurons, decreased Bax expression, and upregulated BDNF and GAP-43. | nih.gov |

| Kainic acid-induced epilepsy | Inhibition of ferroptosis | VPA's neuroprotective role is linked to the inhibition of Lox-mediated ferroptosis. | biorxiv.org |

Proliferation and Differentiation Balance

Valproic acid plays a significant role in regulating the balance between the proliferation and differentiation of neural progenitor cells (NPCs). nih.govmdpi.com

Inhibition of Proliferation: VPA has been shown to inhibit the proliferation of NPCs. nih.govmdpi.com This effect is partly mediated by the induction of the cell cycle inhibitor p21Cip/WAF1. nih.gov

Promotion of Neuronal Differentiation: VPA promotes the differentiation of NPCs into neurons. mdpi.comnih.govstemcell.com This is associated with an increased expression of proneural transcription factors such as Ngn1 and Math1. nih.gov

Underlying Pathways: The effects of VPA on proliferation and differentiation are mediated through multiple signaling pathways, including the β-catenin-Ras-ERK pathway. nih.govresearchgate.net

Synaptic Plasticity Modulation

Valproic acid can modulate synaptic plasticity, which refers to the ability of synapses to strengthen or weaken over time. This is a crucial process for learning and memory. nih.govnih.gov

Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Studies have shown that acute exposure to VPA can impair both LTP and LTD in the hippocampus. nih.gov The impairment of LTP may be linked to an enhancement of GABAergic inhibitory neurotransmission. nih.gov

Regulation of AMPA Receptors: Chronic treatment with VPA has been found to reduce the synaptic expression of the AMPA glutamate receptor subunit GluR1 in the hippocampus. nih.gov This effect is associated with a decrease in the phosphorylation of GluR1 at a site critical for its insertion into the synapse. nih.gov This downregulation of AMPA receptor trafficking may be a key mechanism in the therapeutic effects of VPA. nih.gov

Neurogenesis and Neurite Growth

Valproic acid (VPA) has been shown to influence the fundamental processes of neurogenesis—the formation of new neurons—and the growth of neurites, which are projections from a neuron that develop into axons and dendrites. Research indicates that VPA promotes these activities through multiple, interconnected signaling pathways, impacting neural stem cells, progenitor cells, and the structural plasticity of neurons.

Research Findings on Neurogenesis:

Studies have demonstrated that VPA promotes the proliferation and differentiation of neural stem cells (NSCs) and neural progenitor cells (NPCs). nih.govnih.govfrontiersin.orgnih.govnih.gov In cultured hippocampal neural progenitor cells, treatment with VPA leads to a significant inhibition of cell proliferation and a corresponding induction of neuronal differentiation. nih.gov This is accompanied by an increase in the number of neuronal cells and the expression of proneural transcription factors. nih.gov Similarly, VPA has been found to enhance the efficiency of reprogramming somatic cells into neural stem cells. frontiersin.org In adult mesenchymal stem cells, VPA induces morphological changes that progress towards a preneuronal-like cell phenotype within 24 hours. nih.gov

Chronic administration of VPA has been shown to enhance neurogenesis in the dentate gyrus of the hippocampus in animal models. nih.govfrontiersin.org This effect is linked to improvements in learning and memory. frontiersin.org The process involves promoting cell proliferation and increasing the density of immature neurons in this brain region. frontiersin.org

Research Findings on Neurite Growth:

VPA has been observed to promote neurite outgrowth in various experimental models. nih.govnih.gov It enhances ERK pathway-dependent cortical neuronal growth. nih.gov In models of Alzheimer's disease, VPA treatment has been found to accelerate neurite outgrowth and modify synaptic structure by increasing the thickness of the postsynaptic density and the number of presynaptic vesicles. nih.gov However, the effect of VPA on neurite outgrowth can be cell-type dependent, with some studies reporting an inhibitory effect on neurite extension in specific human neuroblastoma cell lines. nih.gov In developing zebrafish, VPA treatment has been associated with impaired neurite extension and complexity. biorxiv.org

Key Signaling Pathways Involved:

Several key intracellular signaling pathways are modulated by VPA to exert its effects on neurogenesis and neurite growth.

Extracellular Signal-Regulated Kinase (ERK) Pathway: VPA activates the ERK pathway, which is a critical regulator of neurogenesis, neurite outgrowth, and neuronal survival. nih.govdrugbank.com This activation is dependent on mitogen-activated protein kinase (MEK) and leads to the phosphorylation of ERK1/2. drugbank.com The downstream effects include increased expression of proteins that support neural plasticity and growth, such as growth cone-associated protein-43 (GAP-43) and brain-derived neurotrophic factor (BDNF). drugbank.com

Wnt/β-Catenin Signaling Pathway: VPA stimulates hippocampal neurogenesis by activating the Wnt/β-catenin signaling pathway. frontiersin.org It achieves this by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in the pathway. frontiersin.org This inhibition leads to the accumulation of β-catenin and induces the expression of NeuroD1, a Wnt target gene integral to the process of neurogenesis. frontiersin.org

Histone Deacetylase (HDAC) Inhibition: As a known histone deacetylase inhibitor, VPA's influence on gene expression is a core component of its mechanism. frontiersin.orgnih.gov By inhibiting HDACs, VPA induces histone hyperacetylation. frontiersin.org This epigenetic modification alters chromatin structure, making it more accessible for transcription. Specifically, it increases the association of acetylated histone H4 with the promoters of proneural genes like Ngn1 and Math1, leading to their increased expression and promoting a neuronal cell fate. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Expression: VPA has been shown to enhance the expression of BDNF, a neurotrophin vital for neural plasticity, survival, and growth. nih.govdrugbank.comresearchgate.net Increased BDNF expression is a downstream effect of ERK pathway activation and contributes to the neurogenic and neurite-promoting effects of VPA. drugbank.com

The table below summarizes the key molecular and cellular effects of Valproic Acid on neurogenesis and neurite growth.

| Mechanism | Key Molecular Targets/Pathways | Effect on Neurogenesis | Effect on Neurite Growth | References |

| HDAC Inhibition | Histone Deacetylases (HDACs), Acetylated Histone H4 (Ac-H4) | Promotes neuronal differentiation by increasing expression of proneural factors (Ngn1, Math1). | Contributes to an environment permissive for growth. | frontiersin.orgnih.gov |

| ERK Pathway Activation | MEK, ERK1/2, c-fos, GAP-43, BDNF | Promotes neural stem cell proliferation and maturation. | Promotes cortical neuronal growth and neurite extension. | nih.govdrugbank.com |

| Wnt/β-Catenin Signaling | Glycogen Synthase Kinase-3β (GSK-3β), β-catenin, NeuroD1 | Stimulates hippocampal neurogenesis. | Accelerates neurite outgrowth. | frontiersin.orgnih.gov |

| Neurotrophin Regulation | Brain-Derived Neurotrophic Factor (BDNF) | Supports the survival and maturation of new neurons. | Enhances neurite extension and synaptic plasticity. | nih.govdrugbank.comresearchgate.net |

Pharmacological Research of Valproate Pivoxil and Its Active Metabolite

Pharmacokinetics (Research Perspectives)

Prodrug Conversion and Bioavailability Considerations

Valproate pivoxil is categorized as a prodrug, specifically an ester derivative of valproic acid, designed to be converted into the active VPA molecule within the body. iiab.meontosight.ai The use of a pivoxil ester is a common strategy in medicinal chemistry intended to enhance the solubility and bioavailability of a parent drug. iiab.meontosight.ai Research on other monoester prodrugs of VPA has shown that they are typically subject to rapid and, in many cases, complete biotransformation into VPA following administration. nih.govnih.gov

Once converted, the resulting active metabolite, valproic acid, is readily absorbed from the gastrointestinal tract. nih.gov Studies on VPA itself report a high bioavailability, generally ranging from 81% to nearly 100%. nih.govmedicines.org.uknews-medical.net Factors such as the specific formulation and the presence of food can influence the rate of absorption. nih.gov

Distribution and Tissue Accumulation

Once in the bloodstream, valproic acid exhibits high binding to plasma proteins, primarily albumin. wikipedia.org The extent of this binding is significant, typically ranging from 80% to 95%. pharmgkb.orgmedicines.org.ukwikipedia.org This protein binding is saturable, meaning the percentage of unbound (free) drug can increase with higher total concentrations of VPA in the plasma. wikipedia.orgnih.gov The unbound fraction of VPA has been observed to decrease from approximately 15% at maximum plasma concentrations to 9% as concentrations fall. nih.gov

The distribution of VPA into various tissues has been a subject of investigation. Generally, VPA concentrations in tissues are lower than those found in plasma. nih.gov For instance, concentrations in cerebrospinal fluid and breast milk are reported to be about 1% to 10% of the corresponding plasma concentrations. nih.govwikipedia.org An exception is the kidney, where tissue binding appears to be more extensive. nih.gov The mean volume of distribution for VPA has been estimated at approximately 0.21 L/kg. nih.gov Research in animal models suggests that the distribution of unbound VPA between hepatic cytosol and serum is a saturable process, which may contribute to the nonlinear elimination kinetics of the drug. capes.gov.br

Table 1: Distribution Characteristics of Valproic Acid (VPA)

| Parameter | Finding | References |

|---|---|---|

| Plasma Protein Binding | 80–95% (primarily to albumin) | pharmgkb.orgmedicines.org.ukwikipedia.org |

| Volume of Distribution (Vd) | ~0.21 L/kg | nih.gov |

| Tissue Distribution | Generally lower than plasma concentrations | nih.gov |

| Kidney Concentration | Higher relative tissue binding | nih.gov |

| Cerebrospinal Fluid (CSF) Conc. | 1–10% of plasma concentration | wikipedia.org |

Metabolic Pathways and Enzymes

The biotransformation of valproic acid is extensive and occurs primarily in the liver through multiple pathways. pharmgkb.orgnews-medical.net Only a small fraction, typically less than 3%, of an administered dose is excreted unchanged in the urine. wikipedia.org The three principal routes of VPA metabolism are glucuronidation, mitochondrial beta-oxidation, and oxidation mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov

Glucuronidation

Glucuronidation is the most prominent metabolic pathway for VPA, accounting for the elimination of approximately 30% to 50% of the drug. pharmgkb.orgwikipedia.orgnih.govnih.gov This process involves the conjugation of VPA with glucuronic acid to form an acyl glucuronide metabolite known as valproate-glucuronide (VPAG). pharmgkb.orgnih.gov VPAG is the major metabolite of VPA found in urine. pharmgkb.orgnih.govnih.gov

In vitro studies using human liver microsomes and recombinant proteins have identified several UDP-glucuronosyltransferase (UGT) isoenzymes responsible for catalyzing this reaction. pharmgkb.orgnih.gov

Table 2: UGT Isozymes Involved in Valproic Acid Glucuronidation

| UGT Isozyme | Involvement in VPA Glucuronidation | References |

|---|---|---|

| UGT1A3 | Catalyzes VPA glucuronidation | pharmgkb.orgnih.govnih.gov |

| UGT1A4 | Catalyzes VPA glucuronidation | pharmgkb.orgnih.govnih.gov |

| UGT1A6 | Catalyzes VPA glucuronidation | pharmgkb.orgnih.govnih.gov |

| UGT1A8 | Catalyzes VPA glucuronidation (primarily intestinal) | pharmgkb.orgnih.govnih.gov |

| UGT1A9 | Catalyzes VPA glucuronidation | pharmgkb.orgnih.govnih.gov |

| UGT1A10 | Catalyzes VPA glucuronidation (primarily intestinal) | pharmgkb.orgnih.govnih.gov |

| UGT2B7 | Catalyzes VPA glucuronidation | pharmgkb.orgnih.govnih.gov |

| UGT2B15 | Role is debated; some studies suggest involvement, others suggest inhibition by VPA | pharmgkb.orgnih.gov |

Beta-oxidation

The second major metabolic route for VPA is mitochondrial beta-oxidation, which is characteristic of fatty acid metabolism. nih.govnih.gov This pathway is responsible for metabolizing a significant portion of a VPA dose, estimated to be over 40%. pharmgkb.orgwikipedia.orgnih.gov The process begins with the formation of valproyl-CoA, a necessary step for its entry into the beta-oxidation spiral. pharmgkb.orgportlandpress.com Research using labeled VPA in isolated rat liver mitochondria has demonstrated that VPA can undergo complete β-oxidation. portlandpress.com This process involves the thiolytic cleavage of 3-oxovalproyl-CoA by a mitochondrial thiolase, ultimately yielding propionyl-CoA and pentanoyl-CoA. portlandpress.com

Role of Cytochrome P450 Isozymes

Oxidation mediated by the cytochrome P450 (CYP) enzyme system represents a minor, yet significant, metabolic pathway for valproic acid, accounting for approximately 10% to 20% of its elimination. pharmgkb.orgnih.govresearchgate.netdrugbank.com This pathway leads to the formation of various metabolites, including hydroxylated derivatives. pharmgkb.orgnih.gov

Research has identified several CYP isozymes that contribute to VPA metabolism. In vitro studies with cDNA-expressed enzymes and human hepatic microsomes have shown that CYP2C9, CYP2A6, and CYP2B6 are the primary catalysts involved. pharmgkb.orgwikipedia.orgnih.govoup.com CYP2C9 is considered the predominant enzyme in the formation of metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgnih.govoup.com CYP2A6 also contributes, particularly to the formation of 3-OH-VPA. pharmgkb.orgnih.govoup.com Furthermore, valproic acid itself has been shown to be a competitive inhibitor of CYP2C9, which can explain some of its interactions with other drugs metabolized by this enzyme. nih.govgazi.edu.tr

Table 3: Key Cytochrome P450 Isozymes in Valproic Acid Metabolism

| CYP Isozyme | Role in VPA Metabolism | References |

|---|---|---|

| CYP2C9 | Predominant catalyst in the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgnih.govoup.com VPA also acts as an inhibitor of this isozyme. nih.govgazi.edu.tr | pharmgkb.orgnih.govoup.comnih.govgazi.edu.tr |

| CYP2A6 | Contributes to the formation of 4-ene-VPA and partially to 3-OH-VPA. pharmgkb.orgnih.govoup.com | pharmgkb.orgnih.govoup.com |

| CYP2B6 | Involved in the formation of 4-ene-VPA. pharmgkb.orgnih.gov | pharmgkb.orgnih.gov |

| CYP2C19 | VPA is a slight inhibitor; some studies suggest its involvement in the VPA pathway. pharmgkb.orgnih.gov | pharmgkb.orgnih.gov |

| CYP3A4/5 | VPA is a slight inhibitor; not a major pathway for VPA metabolism. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Metabolite Identification and Activity

This compound is metabolized in the body to release its active metabolite, valproic acid (VPA). ontosight.ai The metabolism of VPA is complex, involving several pathways. The major metabolites include:

Valproate glucuronide (VPAG): This is the main inactive metabolite, formed through glucuronidation, accounting for 30-50% of the drug's metabolism. nih.govnih.gov This process is primarily mediated by UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 enzymes. nih.govpharmgkb.org

Products of β-oxidation: This pathway accounts for about 40% of VPA metabolism and occurs in the mitochondria. nih.govdrugbank.com Key metabolites formed through this process include 2-ene-VPA, 3-keto-VPA, and 3-hydroxy-VPA. nih.govnih.gov Some of these metabolites, like valproyl-CoA, possess therapeutic activity. nih.gov

Products of ω-oxidation: This is a minor pathway, accounting for approximately 10-15% of metabolism, and is mediated by cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2B6, and CYP2C9. nih.govwikipedia.org This pathway leads to the formation of metabolites such as 4-ene-VPA, 5-hydroxyvalproic acid, and 4-hydroxyvalproic acid. pharmgkb.orgdrugbank.com

Some metabolites of VPA are pharmacologically active, contributing to its therapeutic effects, while others can be associated with toxicity. For instance, 2-ene-VPA has anticonvulsant properties. nih.gov Conversely, 4-ene-VPA is a potentially hepatotoxic metabolite. nih.gov The metabolite 2,4-diene-VPA is also considered cytotoxic. nih.gov

Elimination and Excretion Mechanisms

The elimination of valproic acid and its metabolites primarily occurs through the kidneys, with the majority being excreted in the urine. nih.gov Only a small fraction, typically less than 3%, of the administered dose is excreted as unchanged VPA. drugbank.comwikipedia.org

The main routes of elimination are:

Glucuronide conjugation: Approximately 30-50% of an administered dose is excreted in the urine as valproate glucuronide. nih.govwikipedia.org

Mitochondrial β-oxidation: This pathway accounts for over 40% of the elimination of an administered dose. wikipedia.org

Other oxidative mechanisms: These account for the elimination of less than 20% of the dose. wikipedia.org

The elimination half-life of valproate is typically between 9 and 16 hours. wikipedia.org

Variability in Pharmacokinetics (Population Pharmacokinetics)

The pharmacokinetics of valproic acid show significant variability among individuals. nih.govfrontiersin.org Population pharmacokinetic studies have been conducted to understand and predict this variability, which is crucial for individualizing treatment. nih.gov Most studies describe the pharmacokinetics of VPA using a one-compartment model, although some have used a two-compartment model. nih.gov The clearance of VPA is reported to range from 0.206 to 1.154 L/h, with inter-individual variability ranging from 13.40% to 35.90%. nih.gov

Influencing Factors: Body Weight, Dose, Age, Gender, Concomitant Medications

Several factors have been identified that significantly influence the pharmacokinetics of valproic acid. nih.govfrontiersin.org

| Influencing Factor | Effect on Pharmacokinetics |

| Body Weight | A significant predictor for both the volume of distribution and clearance of VPA. nih.gov VPA concentrations have been observed to be higher with increasing body weight at the same dosage. frontiersin.org |

| Dose | A significant predictor for both the volume of distribution and clearance of VPA. nih.gov |

| Age | A significant predictor for the volume of distribution and clearance of VPA. nih.gov Children between 3 months and 10 years of age have about 50% higher clearances by weight compared to adults. drugbank.com In the elderly, the volume of distribution is increased, and due to decreased protein binding, the proportion of free drug is higher. sanofi.commedicines.org.uk |

| Gender | Some studies have reported that female patients have a lower VPA clearance compared to male patients, though findings have been variable across studies. usm.mymdpi.com |

| Concomitant Medications | Co-administration of other drugs can significantly alter VPA clearance. Enzyme-inducing antiepileptic drugs like carbamazepine (B1668303), phenytoin (B1677684), and phenobarbital (B1680315) can increase VPA clearance. mdpi.commedsafe.govt.nz Conversely, drugs that inhibit UGT enzymes, such as aspirin (B1665792), can increase VPA plasma concentrations. nih.gov The combination of felbamate (B1672329) and valproate can decrease valproic acid clearance. sanofi.com Mefloquine (B1676156) can increase valproic acid metabolism. sanofi.com |

Pharmacodynamics Research (linking to mechanisms)

The precise mechanisms of action of valproic acid are not fully understood, but it is believed to exert its effects through multiple pathways. ontosight.ainews-medical.net The primary pharmacodynamic effects are linked to its influence on neurotransmitter systems and ion channels.

The main proposed mechanisms include:

Enhancement of GABAergic neurotransmission: Valproic acid is known to inhibit the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). ontosight.ai This leads to increased GABA levels in the brain, resulting in enhanced inhibitory neurotransmission. ontosight.ai

Modulation of voltage-gated sodium channels: VPA is thought to modulate voltage-gated sodium channels, which reduces neuronal excitability and helps to prevent the spread of seizure activity. ontosight.ainews-medical.net

Inhibition of histone deacetylase (HDAC): VPA has been identified as a class I selective histone deacetylase inhibitor. ncats.io This action is distinct from its antiepileptic effects and is being explored for other therapeutic applications. pharmgkb.org

Therapeutic Applications and Clinical Research Outcomes

Epilepsy Management

Valproate is a broad-spectrum antiepileptic drug (AED) effective against various seizure types. nih.gov

Efficacy across Seizure Types

Valproate has demonstrated efficacy in managing a wide range of seizures. nih.govwikipedia.org It is considered a first-line treatment for generalized seizures, including tonic-clonic, absence, and myoclonic seizures. nih.govmedsafe.govt.nz Research has also validated its effectiveness in focal (partial) seizures. nih.govmedsafe.govt.nz Furthermore, its utility extends to specific epilepsy syndromes such as Lennox-Gastaut syndrome. nih.govepilepsy.com

The table below summarizes the effectiveness of valproate across different seizure types based on clinical evidence.

| Seizure Type | Efficacy |

| Generalized Seizures | |

| Tonic-Clonic | Effective as first-line treatment. nih.gov |

| Absence (Petit Mal) | Highly effective, considered a drug of choice. nih.govmedsafe.govt.nzepilepsy.com |

| Myoclonic | Effective as first-line treatment. nih.govepilepsy.com |

| Focal (Partial) Seizures | Effective as both monotherapy and adjunctive therapy. nih.govmedsafe.govt.nz |

| Epilepsy Syndromes | |

| Lennox-Gastaut Syndrome | Effective. nih.gov |

| Juvenile Myoclonic Epilepsy | Considered an appropriate treatment option. ilae.org |

| Juvenile Absence Epilepsy | Considered an appropriate treatment option. ilae.org |

Monotherapy vs. Adjunctive Therapy Research

Valproate is utilized both as a single medication (monotherapy) and in combination with other antiepileptic drugs (adjunctive therapy). ncats.ioj-epilepsy.org For newly diagnosed epilepsy, monotherapy is the standard approach. j-epilepsy.org Valproate has been shown to be effective as an initial monotherapy for various seizure types. ncats.iocurrentpediatrics.com

In cases where initial monotherapy fails to control seizures, adjunctive therapy is considered. j-epilepsy.orgnih.gov Research comparing alternative monotherapy with adjunctive therapy in patients with refractory partial epilepsy found no significant difference in outcomes between the two strategies. nih.gov One study comparing carbamazepine (B1668303) monotherapy with a combination of carbamazepine and valproate as an initial treatment did not find a statistically significant difference in outcomes, though results numerically favored the combination therapy. j-epilepsy.org

Bipolar Disorder Treatment

Valproate is a key medication in the management of bipolar disorder, with applications in different phases of the illness. cpn.or.krfrontiersin.org

Acute Manic Episodes

Valproate is an established treatment for acute manic episodes associated with bipolar disorder. medsafe.govt.nzncats.io Multiple systematic reviews and meta-analyses of randomized controlled trials have demonstrated that valproate is significantly more effective than placebo in reducing the symptoms of acute mania. nih.govresearchgate.netnih.gov

When compared to other treatments for acute mania, the evidence is mixed. Some research suggests little to no difference in response rates between valproate and olanzapine (B1677200) in adults, while other studies indicate valproate may be less efficacious than risperidone (B510) in the pediatric population. nih.gov In some analyses, valproate has shown comparable efficacy to lithium. cpn.or.kr

Maintenance and Prophylactic Treatment

The goal of maintenance therapy in bipolar disorder is to prevent the recurrence of mood episodes. nih.govnih.gov Evidence supports the use of valproate for the long-term treatment of bipolar disorder. nih.gov Systematic reviews have found that valproate is more effective than placebo in preventing the relapse of any mood episode. nih.govresearchgate.net

When compared with lithium, another primary mood stabilizer, the results are varied. Some studies report no significant difference in efficacy for preventing relapse. nih.govnih.gov However, combination therapy with lithium and valproate has been found to be more effective in preventing relapse than valproate monotherapy. nih.govnih.gov Guidelines from various international bodies, such as the American Psychiatric Association, list both lithium and valproate as primary agents for maintenance treatment. psychiatry-psychopharmacology.com

Migraine Prophylaxis

Valproate medications are established as an effective option for the prevention of migraines in adults. annualreviews.orggoogle.com Multiple clinical trials and meta-analyses have demonstrated their superiority over placebo in reducing the frequency of migraine attacks. annualreviews.orgmdpi.com

A meta-analysis of seven placebo-controlled studies involving 782 participants showed that active treatment with valproate medications was significantly more effective than placebo. annualreviews.org Another analysis of ten randomized trials with 2,296 patients found that both sodium valproate and divalproex sodium more than doubled the proportion of responders—patients experiencing at least a 50% reduction in migraine frequency—compared to placebo. google.com

Clinical studies have also compared valproate with other active medications used for migraine prophylaxis, such as propranolol (B1214883) and flunarizine. alzinfo.org In these trials, valproate demonstrated similar efficacy to these comparators. annualreviews.orgalzinfo.org For instance, a triple-blind, placebo-controlled crossover study on slow-release sodium valproate found that it significantly reduced the number of migraine days from 6.1 per 4 weeks with placebo to 3.5. mdpi.com In this study, 50% of patients were classified as responders, with this number increasing to 65% in the final four weeks of treatment. mdpi.com

Research has also explored the efficacy of valproic acid at different serum levels. A prospective open-label study found that patients with lower serum levels (<50 microg/mL) had a significant reduction in both the frequency and number of headache days, suggesting that higher doses may not provide additional benefits. nih.gov

Table 1: Summary of Key Clinical Research Findings for Valproate in Migraine Prophylaxis

| Study Type/Design | Comparison | Key Finding | Citation |

| Meta-analysis | Valproate vs. Placebo | Valproate medications were significantly superior to placebo in reducing migraine frequency (OR, 4.02). | annualreviews.org |

| Cochrane Review | Divalproex Sodium vs. Placebo | Number needed to treat (NNT) to achieve at least 50% reduction in migraine frequency was 5. | google.com |

| Triple-blind, Crossover | Sodium Valproate vs. Placebo | Reduced migraine days from 6.1 to 3.5 per 4 weeks. 50% of patients were responders. | mdpi.com |

| Open-label Study | Low vs. High Serum VPA | Better outcomes in migraine frequency and headache days were observed with lower serum levels (<50 µg/mL). | nih.gov |

| Comparative Trials | Valproate vs. Propranolol/Flunarizine | Valproate showed similar efficacy to other active comparators for migraine prevention. | alzinfo.org |

Experimental and Emerging Therapeutic Research Areas

The mechanisms of action of valproic acid, particularly its function as a histone deacetylase (HDAC) inhibitor, have prompted research into its potential use in a variety of other therapeutic areas. nih.govnih.gov

Valproic acid is being investigated as a potential therapeutic agent for neurodegenerative disorders, with a significant focus on Alzheimer's disease. biomedrb.comnih.gov Research in mouse models of Alzheimer's suggests that valproic acid may offer neuroprotective benefits. alzinfo.orgnih.gov Studies have shown that it can decrease the production of amyloid-β (Aβ) peptides, which are the main component of the neuritic plaques found in the brains of individuals with Alzheimer's. nih.gov This effect is thought to be mediated by the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn affects the cleavage of the amyloid precursor protein (APP). nih.govfrontiersin.org

In animal studies, treatment with valproic acid led to a significant reduction in neuritic plaque formation and an improvement in memory deficits. nih.gov Furthermore, valproic acid has been shown to stimulate neurogenesis in the hippocampus of Alzheimer's model mice, a process that may help ameliorate cognitive decline. frontiersin.org A patent has also mentioned valproate pivoxil specifically as part of a composition for treating neurodegenerative disorders. google.com However, clinical trials in humans have yielded less conclusive results. One study found that divalproex sodium did not delay the onset of agitation or psychosis in Alzheimer's patients and that cognitive scores favored the placebo group. thedoctorschannel.com

Beyond Alzheimer's, the neuroprotective properties of valproic acid have led to its investigation in other neurodegenerative conditions, such as Machado-Joseph disease, where it has shown some positive effects in preclinical models. plos.org

Valproic acid has garnered significant interest in oncology due to its activity as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and affect key cellular processes like growth, differentiation, and apoptosis. nih.govnih.gov This has led to its investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other treatments. nih.gov

Research has explored the effects of valproic acid on various types of cancer.

Breast Cancer: In models of triple-negative breast cancer (TNBC), valproic acid has been shown to reprogram the metabolic changes induced by cisplatin (B142131) treatment. frontiersin.org Studies on the MDA-MB-231 breast cancer cell line found that sodium valproate could inhibit cell migration by upregulating the expression of the NM23H1 gene, a known metastasis suppressor. geneticsmr.org

Glioma: Valproic acid is considered a promising therapeutic agent for glioma, the most common type of malignant brain tumor. frontiersin.org It has been shown to exert inhibitory effects on glioma cells both in vitro and in vivo. frontiersin.org

Neuroendocrine Carcinomas: In a small phase I study, valproic acid treatment resulted in a partial response in one patient and stable disease in five others with metastatic neuroendocrine carcinomas. nih.gov This effect was associated with an increase in NOTCH1 expression, which acts as a tumor suppressor gene. nih.gov

Papillary Thyroid Cancer: Research has shown that sodium valproate can induce apoptotic cell death in papillary thyroid cancer cells. brieflands.com

Pediatric Acute Myeloid Leukemia (AML): Studies have demonstrated that valproic acid can have synergistic antileukemic activities when combined with other agents in pediatric AML cells. nih.gov

A significant area of research is the use of valproic acid to enhance the efficacy of conventional chemotherapy and other cancer treatments. brieflands.com

With Cisplatin: In triple-negative breast cancer cells, combining valproic acid with cisplatin showed synergistic effects. The addition of disulfiram, an ALDH inhibitor, further enhanced the cytotoxicity of the valproic acid-cisplatin combination. frontiersin.org

With Etoposide (B1684455): In melanoma cell lines, the simultaneous administration of valproic acid and etoposide resulted in a synergistic inhibitory effect, which was attributed to increased DNA double-strand breaks. nih.gov

With ACNU/BCNU: For glioma treatment, valproic acid has been found to enhance the inhibitory effects of nitrosourea (B86855) alkylating agents like ACNU and BCNU. frontiersin.org

With Clofarabine (B1669196): In pediatric acute myeloid leukemia cells, the combination of valproic acid and clofarabine demonstrated synergistic antileukemic activity, leading to increased DNA double-strand breaks and apoptosis. nih.gov

With Other Therapies: Valproic acid has also been shown to work synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in papillary thyroid cancer cells. brieflands.com

Table 2: Investigational Cancer Research Applications of Valproate

| Research Area | Cancer Type | Key Finding | Citation |

| Specific Cancer Types | Breast Cancer | Inhibits migration of MDA-MB-231 cells by upregulating NM23H1. | geneticsmr.org |

| Glioma | Exerts direct and synergistic inhibitory effects on glioma cells. | frontiersin.org | |

| Synergistic Effects | Melanoma | Synergistically enhances the inhibitory effect of etoposide. | nih.gov |

| Pediatric AML | Synergistic antileukemic activity when combined with clofarabine. | nih.gov | |

| Triple-Negative Breast Cancer | Synergizes with cisplatin; further enhanced by ALDH inhibition. | frontiersin.org |

Valproic acid has been explored for its potential role in the management of Human Immunodeficiency Virus (HIV) infection, specifically as a latency-reversing agent (LRA). nih.gov The "shock and kill" strategy for an HIV cure aims to reactivate latent HIV reservoirs, making the infected cells visible to the immune system for destruction. annualreviews.org As an HDAC inhibitor, valproic acid was investigated for its ability to "shock" these latent cells. nih.gov

Early pilot studies suggested that valproic acid, in combination with enfuvirtide, could reduce the latent HIV-1 reservoir in CD4+ T-cells. nih.gov However, subsequent research has produced conflicting results. A review of six clinical trials and one case report concluded that the current literature does not support the use of valproic acid as an adjunctive therapy to reverse HIV-1 latent reservoirs, as most studies did not show a significant effect. nih.gov Some in-vitro studies have even suggested that sodium valproate could stimulate HIV replication, although this effect is variable and has not been documented in humans. medicines.org.ukfrontiersin.org

Despite the inconclusive evidence for its role as an LRA, valproic acid is still used in HIV-positive patients for other conditions, such as seizures. nih.govnih.gov In these cases, clinicians are advised to exercise caution and monitor viral loads, though one small study reported good seizure control and successful viral suppression in patients on highly active antiretroviral therapy (HAART) who were also taking sodium valproate. frontiersin.orgnih.gov

Specific Cancer Types

Neuropathic Pain

The active metabolite of this compound, valproic acid, has been investigated for its potential analgesic effects in various neuropathic pain conditions. The proposed mechanism involves the enhancement of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the central nervous system. nih.gov However, research in this area has yielded limited and inconclusive results, and it is not recommended as a first-line treatment. droracle.ai

Clinical studies have explored its efficacy in conditions such as diabetic neuropathy, post-herpetic neuralgia, and radicular pain. A systematic review of randomized controlled trials found insufficient evidence to robustly support its use. wikipedia.org The included studies were small and often used analytical methods that may have overestimated the treatment effect. wikipedia.orgdroracle.ai

For instance, two small studies involving patients with diabetic neuropathy and one with post-herpetic neuralgia showed some pain reduction compared to placebo, but the data were insufficient for a reliable pooled analysis. wikipedia.orgdroracle.ai Another study investigating low-dose sodium valproate for radicular pain suggested a therapeutic effect when used alongside NSAIDs. nih.gov

Table 1: Clinical Research Findings for Valproate's Active Metabolite in Neuropathic Pain

| Condition Studied | Intervention | Key Findings | Source(s) |

|---|---|---|---|

| Diabetic Neuropathy | Sodium Valproate | One study reported a significant difference in pain reduction compared to placebo; however, data were limited. | wikipedia.org |

| Post-herpetic Neuralgia | Divalproex Sodium | Reported a significant difference in pain reduction compared to placebo, but the study was small. | wikipedia.org |

Psychiatric Disorders Beyond Bipolar Disorder

While valproate's active metabolite is well-established in treating bipolar disorder, its utility has also been explored in other psychiatric conditions, though data supporting these uses are often preliminary or insufficient for definitive recommendations. unito.it Research has focused on its mood-stabilizing and anti-aggression properties in disorders such as major depressive disorder (MDD), schizoaffective disorder, and borderline personality disorder (BPD). nih.govnih.govunito.it

In major depressive disorder, an open-label trial found that a significant percentage of patients showed a clinical response after eight weeks of treatment with valproate. nih.govresearchgate.net For schizoaffective disorder, valproate is sometimes used as an add-on to antipsychotic medication, with some evidence suggesting it may be effective for controlling excitement and aggression. unito.itnih.gov However, the evidence is not considered strong, and much of it comes from open-label studies. nih.govdroracle.ai

Table 2: Clinical Research Outcomes for Valproate's Active Metabolite in Non-Bipolar Psychiatric Disorders

| Disorder | Study Type | Key Outcomes | Source(s) |

|---|---|---|---|

| Major Depressive Disorder | Open-label trial | 86% of study completers showed a significant clinical response at Week 8. | nih.govresearchgate.net |

| Schizoaffective Disorder | Retrospective study | 11 of 14 patients showed improvement in Global Assessment Scale (GAS) scores. | drugbank.com |

| Schizoaffective Disorder | Review of RCTs | Adding valproate to antipsychotics resulted in more clinical responses than placebo, but this effect was not seen when excluding lower-quality, open-label trials. | nih.gov |

Adverse Event Mechanisms and Risk Factor Research

Teratogenicity and Developmental Neurotoxicity

Valproic acid (VPA) is recognized as a significant human teratogen, leading to a range of adverse developmental outcomes when exposure occurs during pregnancy. oup.comwww.gov.uk

Congenital Malformations

The spectrum of malformations linked to valproate exposure is broad and can include:

Neural Tube Defects (NTDs): A well-established risk, with spina bifida being a common manifestation. oup.comnih.gov The risk for spina bifida is estimated at 1-2%, compared to a background rate of 0.2-0.5%. medsafe.govt.nz

Cardiac Abnormalities: These are among the predominant MCMs observed. oup.comoup.com Atrial septal defect is one specific cardiac malformation linked to valproate use. nih.gov

Orofacial Clefts: Including cleft lip and/or palate. nih.govmdpi.com

Urogenital Defects: Such as hypospadias. nih.govmdpi.com

Skeletal and Limb Malformations: Including polydactyly. nih.govmdpi.com

Craniofacial Dysmorphisms: A specific pattern of facial features, sometimes referred to as 'fetal valproate syndrome'. oup.comoup.com

Craniosynostosis: Premature fusion of the skull bones. nih.gov

The term Fetal Valproate Syndrome (FVS) was proposed in 1984 to describe the collection of anomalies associated with valproate exposure. medsafe.govt.nz More recently, the term Fetal Valproate Spectrum Disorder (FVSD) is used to encompass the wide range of clinical and developmental effects. who.int

Table 1: Congenital Malformations Associated with In Utero Valproate Exposure

| Malformation Category | Specific Examples |

|---|---|

| Neural Tube Defects | Spina Bifida |

| Cardiac Anomalies | Atrial Septal Defect |

| Orofacial Clefts | Cleft Lip, Cleft Palate |

| Urogenital Defects | Hypospadias |

| Skeletal Defects | Polydactyly, Limb Malformations |

| Cranial Defects | Craniosynostosis, Facial Dysmorphisms |

Neurodevelopmental Disorders

Beyond structural malformations, prenatal valproate exposure is strongly linked to a higher risk of various neurodevelopmental disorders. www.gov.ukhpra.ie

Autism Spectrum Disorder (ASD): Studies have shown a significantly increased risk. One population-based study found an approximately 3-fold increased risk of ASD and a 5-fold increased risk of childhood autism compared to the unexposed population. hpra.ie Another analysis reported a 2.3-fold increased risk for ASD. womensmentalhealth.org

Attention-Deficit/Hyperactivity Disorder (ADHD): The risk of developing ADHD is also elevated, with one study indicating a 1.5-fold increase in risk. hpra.ie Another study found a 1.7-fold increased risk. womensmentalhealth.org

Cognitive Impairment and Reduced IQ: Children exposed to valproate in utero often exhibit lower cognitive abilities. mdpi.com The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) study found that the mean IQ of children aged 6 exposed to valproate was lower than that of children exposed to other antiepileptics. medsafe.govt.nz Verbal IQ is often significantly more affected than full-scale IQ. medsafe.govt.nz

Language and Speech Impairment: Delays and difficulties with speech and language are frequently reported developmental issues. medsafe.govt.nzwho.int

Memory Difficulties: These can be a component of the neurodevelopmental effects observed after in utero exposure. who.int

In Utero Exposure (Maternal and Paternal Valproate Use)

The risks associated with valproate are primarily linked to maternal use during pregnancy. Valproate readily crosses the placenta, leading to fetal exposure. hpra.ieoup.com The teratogenic effects are induced even when the medication is taken for indications other than epilepsy, confirming the drug's role in causing these abnormalities rather than the underlying maternal condition. mdpi.com

Recently, the potential impact of paternal valproate use has also been investigated. A retrospective observational study suggested an increased risk of neurodevelopmental disorders in children born to men treated with valproate in the 3 months prior to conception compared to those treated with lamotrigine (B1674446) or levetiracetam (B1674943). hpra.ieeuropa.eu The European Medicines Agency's (EMA) safety committee (PRAC) reviewed this data and recommended precautionary measures, including that doctors inform male patients about the possible risk and discuss the need for effective contraception. europa.eu The adjusted data suggested that around 5 out of 100 children had a neurodevelopmental disorder when born to fathers treated with valproate compared to about 3 out of 100 for those on lamotrigine or levetiracetam. europa.eu However, other research has not replicated these findings, with one study concluding that paternal valproate use during spermatogenesis was not associated with an increased risk of major congenital malformations or neurodevelopmental disorders. uspharmacist.com

Dose-Dependency of Teratogenic Effects

The teratogenic and neurotoxic effects of valproate are dose-dependent. campus.sanofimdpi.com

Higher maternal doses are associated with a greater risk of both congenital malformations and adverse neurodevelopmental outcomes. medsafe.govt.nzfrontiersin.org

Doses exceeding 1000 mg/day are considered highly teratogenic. mdpi.com Some studies suggest that the risk increases when the daily dose exceeds 600 mg/day. nsj.org.sa

Conversely, daily doses below 600 mg are thought to have a more limited teratogenic potential. mdpi.com

The NEAD study noted a significant dose-related decline in adaptive functioning in children exposed to valproate in utero. medsafe.govt.nz Similarly, children of mothers who used high-dose VPA (>800 mg/day) had lower IQs at age 6. frontiersin.org

It is important to note that while the risk is dose-dependent, some research indicates that individual susceptibility may be genetically determined, making some individuals more vulnerable even at very low doses. nsj.org.sa

Underlying Molecular Mechanisms of Teratogenicity

The precise molecular mechanisms by which valproate exerts its teratogenic effects are complex and not fully elucidated, though several key pathways have been proposed.

Histone Deacetylase (HDAC) Inhibition: Valproate is a known inhibitor of HDAC enzymes. frontiersin.orgima-press.net HDACs play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDACs, valproate can lead to hyperacetylation of histones, which alters chromatin from a condensed state (heterochromatin) to a more open state (euchromatin). frontiersin.org This can cause widespread changes in gene expression, including the inappropriate activation of genes related to the cell cycle and apoptosis, which is believed to be a primary driver of its teratogenic action. frontiersin.orgima-press.net

Folate Antagonism: Valproate is thought to interfere with folate metabolism. mdpi.comnih.gov Folate is critical for neural tube development, and disruption of its pathways is a known cause of NTDs. One proposed mechanism is that valproate may directly inhibit folate receptors, reducing the uptake of this essential vitamin into cells. nih.gov

Oxidative Stress: Valproate exposure has been shown to increase the formation of reactive oxygen species (ROS). oup.comresearchgate.net An overproduction of ROS can overwhelm the embryo's antioxidant defense systems, leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and induce apoptosis, contributing to developmental abnormalities, particularly neural tube defects. oup.com

Alterations in Signaling Pathways: Research indicates that valproate can alter critical developmental signaling pathways, such as the Wnt signaling pathway, through its HDAC inhibition activity. frontiersin.org

Hepatic Toxicity and Liver Injury

Valproate is well-known for its potential to cause hepatotoxicity, which can range from mild, asymptomatic elevations in liver enzymes to severe, life-threatening liver failure. nih.govonlinescientificresearch.com

The hepatotoxicity can manifest in different forms:

Dose-related Toxicity: This is a common occurrence, observed in a significant percentage of patients, and typically presents as a mild, transient increase in liver transaminases with few or no systemic symptoms. onlinescientificresearch.com This form often resolves with a reduction in dose or discontinuation of the drug. onlinescientificresearch.com

Idiosyncratic, Non-dose-related Liver Injury: This is a rare but severe reaction that can occur irrespective of the serum valproate level, often in chronic users. onlinescientificresearch.com It can lead to fatal hepatic failure, which usually occurs within the first six months of treatment. onlinescientificresearch.com

Reye-like Syndrome: This form of injury has been described in children on valproate who develop fever and lethargy, followed by confusion and coma, with elevated ammonia (B1221849) and ALT levels but minimal bilirubin (B190676) elevation. nih.gov

The mechanism of valproate-induced liver injury is thought to be related to mitochondrial toxicity. nih.gov Valproate is metabolized in the liver and can interfere with mitochondrial beta-oxidation. wjgnet.com This can impair mitochondrial function and lead to microvesicular steatosis (the accumulation of small fat droplets in liver cells), a characteristic histological finding in valproate hepatotoxicity. indianpediatrics.net Concomitant administration of valproate with pivalate-conjugated medicines (like valproate pivoxil) should be avoided due to an increased risk of carnitine depletion, which can further compromise mitochondrial function. hpra.iecampus.sanofihpra.ie

Risk factors for developing severe hepatotoxicity include young age (especially under two years), use of multiple antiepileptic drugs, and underlying mitochondrial diseases, such as those caused by mutations in the POLG gene. campus.sanofiwjgnet.com

Mechanisms and Risk Factors

Pancreatitis

Pancreatitis is another rare but potentially fatal adverse event associated with valproate use. medsafe.govt.nzhpra.iesanofi.com Cases have been reported to occur shortly after the initiation of treatment as well as after several years of use. medsafe.govt.nz The mechanism is thought to be an idiosyncratic reaction, but it is hypothesized that direct toxicity leading to free radical-induced cell membrane damage may play a role. shmabstracts.org This process could be mediated by the depletion of protective enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. shmabstracts.org

Several risk factors have been identified for the development of valproate-induced pancreatitis. Young children are considered to be at a particular risk, with the risk decreasing as age increases. hpra.iesanofi.com Other potential risk factors include severe seizures and significant neurological impairment, especially when combination anticonvulsant therapy is used. hpra.iesanofi.comsanofi.com The co-occurrence of hepatic failure with pancreatitis significantly elevates the risk of a fatal outcome. hpra.iesanofi.comsanofi.com

Hematological Abnormalities

Thrombocytopenia

Thrombocytopenia, a condition characterized by a low platelet count, is a common hematological adverse reaction to valproate. nih.govmedsafe.govt.nz The exact mechanism is not fully understood, but several theories have been proposed. nih.govmedsafe.govt.nz One potential mechanism is direct bone marrow toxicity, where valproate suppresses the production of platelets. nih.govmedsafe.govt.nzdroracle.ai Another possibility is immune-mediated destruction, where the drug induces the formation of autoantibodies that target and destroy platelets. nih.govmedsafe.govt.nzdroracle.ai

The risk of developing thrombocytopenia appears to be dose-dependent, with higher doses of valproate increasing the likelihood of this side effect. nih.govdroracle.ai Other identified risk factors include female gender and advanced age. nih.govmedsafe.govt.nz While it can occur at any time during treatment, it often develops within the first few months. droracle.ai In many cases, thrombocytopenia is reversible upon dose reduction or discontinuation of the drug. medsafe.govt.nz

Neutropenia/Leukopenia

Neutropenia (a low level of neutrophils) and leukopenia (a low level of white blood cells) are also recognized hematological side effects of valproate, although they are considered uncommon. medsafe.govt.nz These conditions have been reported to occur, often within the first few weeks of starting treatment. medsafe.govt.nz